3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid, also known as 4-(3,4,5-trimethoxyphenyl)benzoic acid, is an organic compound characterized by the presence of three methoxy groups attached to a biphenyl structure. This compound belongs to the class of biphenyl derivatives and is noted for its potential biological activities, making it significant in various scientific research fields.
The compound can be synthesized from starting materials such as 3,4,5-trimethoxybenzaldehyde through methods like the Suzuki-Miyaura coupling reaction. It is commercially available from chemical suppliers and is used in both academic and industrial settings for various applications.
3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid is classified under:
The synthesis typically involves several key steps:
For industrial production, methods may include:
The molecular formula of 3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid is , with a molecular weight of 288.29 g/mol. The structural representation includes:
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C(=O)O
3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid can undergo various chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for 3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid involves its interaction with various biological targets:
Property | Data |
---|---|
Molecular Formula | C16H16O5 |
Molecular Weight | 288.29 g/mol |
IUPAC Name | 4-(3,4,5-trimethoxyphenyl)benzoic acid |
InChI Key | XWIRYZZSVOHXHS-UHFFFAOYSA-N |
3',4',5'-Trimethoxy-biphenyl-4-carboxylic acid has several notable applications in scientific research:
This compound represents a valuable area of study within medicinal chemistry due to its diverse applications and potential benefits in various fields.
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: